3-Aminohexanoic acid hydrochloride CAS 80914-38-1
3-Aminohexanoic acid hydrochloride CAS 80914-38-1
An In-Depth Technical Guide to 3-Aminohexanoic Acid Hydrochloride (CAS 80914-38-1): Properties, Analysis, and Applications in Drug Discovery
Introduction
3-Aminohexanoic acid hydrochloride (CAS: 80914-38-1) is a non-proteinogenic β-amino acid that serves as a versatile and valuable building block in modern chemical and pharmaceutical research. Unlike its proteinogenic α-amino acid counterparts, the separation of the amino and carboxyl functional groups by three carbon atoms imparts unique conformational properties and metabolic stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis, analytical characterization, and key applications. As a hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, making it a convenient precursor for a wide range of synthetic transformations.
Physicochemical Properties and Structural Elucidation
3-Aminohexanoic acid is a chiral molecule existing as (R) and (S) enantiomers; the CAS number 80914-38-1 typically refers to the racemic mixture.[1] Its structure as a β-amino acid is fundamental to its utility, influencing the folding of peptide chains into novel secondary structures and providing resistance to enzymatic degradation by peptidases.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80914-38-1 | [2][3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 167.63 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Synonyms | (±)-3-Aminohexanoic acid hydrochloride | [1] |
| Storage | Inert atmosphere, room temperature | [4][7] |
The hydrochloride salt form ensures that the amino group is protonated, which generally improves the compound's stability and handling characteristics compared to the free base zwitterion.
Caption: Structure of 3-Aminohexanoic Acid Hydrochloride.
Synthesis and Purification Workflow
While multiple synthetic routes to β-amino acids exist, a common strategy involves the transformation of a precursor molecule where the requisite functional groups are installed. The final step typically involves the formation of the hydrochloride salt to facilitate purification and improve stability. The synthesis of the related 6-aminohexanoic acid often proceeds via the acid hydrolysis of caprolactam, which directly yields the hydrochloride salt.[8][9]
A representative workflow for the final purification stage involves crystallization, a technique that leverages differences in solubility to separate the target compound from impurities.
Caption: General workflow for hydrochloride salt formation and purification.
Protocol: Recrystallization for Final Purification
This protocol describes a general procedure for purifying the crude hydrochloride salt. The choice of solvent is critical and may require empirical optimization. A common system for amino acid salts is a mixture of alcohol and water.[10]
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Solvent Selection: Begin by identifying a suitable solvent system. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 3-aminohexanoic acid hydrochloride, an isopropanol/water mixture is a good starting point.
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Dissolution: Add the crude 3-aminohexanoic acid hydrochloride to a minimal amount of the hot solvent mixture until it is fully dissolved.
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Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling. Adding too much solvent will keep the product in solution even at lower temperatures.
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-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal.
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Rationale: The high surface area of activated charcoal adsorbs colored impurities. Hot filtration prevents the premature crystallization of the product in the funnel.
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-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. The cooling process can be further encouraged by placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities adsorbed on the crystal surface.
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Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-aminohexanoic acid hydrochloride before its use in sensitive applications. A multi-technique approach is standard practice.[11]
Caption: A multi-pronged approach for analytical validation.
Table 2: Typical Analytical Parameters for Quality Control
| Technique | Purpose | Key Parameters | Expected Result |
| HPLC-UV | Quantify purity and detect impurities | C18 column, mobile phase with 0.1% TFA, UV detection at ~210 nm | Main peak >97% area |
| LC-MS | Confirm molecular weight | ESI positive mode | Detection of [M+H]⁺ for the free amine at m/z ≈ 132.1 |
| ¹H NMR | Confirm chemical structure | DMSO-d₆ or D₂O solvent | Signals corresponding to CH₃, CH₂, CH, and NH₃⁺ protons with appropriate splitting and integration |
| FT-IR | Identify functional groups | KBr pellet or ATR | Characteristic peaks for O-H, C=O (acid), N-H (amine salt), C-H |
Protocol: Purity Assessment by Reverse-Phase HPLC
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Sample Preparation: Accurately weigh and dissolve 3-aminohexanoic acid hydrochloride in the mobile phase or a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
-
Rationale: The C18 column provides good retention for this moderately polar molecule. TFA serves as an ion-pairing agent, sharpening peak shape for the amine and carboxylic acid. A gradient elution ensures that any impurities with different polarities are effectively separated and eluted.
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Protocol: Identity Confirmation by LC-MS
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Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like 50:50 water:methanol.
-
LC Conditions: Utilize a rapid gradient on a C18 UPLC column to quickly elute the compound into the mass spectrometer.
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MS Conditions:
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Rationale: The amine group is basic and readily accepts a proton in ESI+ mode to form the [M+H]⁺ ion, which is the ion of the free base.
-
Scan Range: m/z 50-500.
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Analysis: Extract the ion chromatogram for the theoretical mass of the protonated free base (C₆H₁₃NO₂), which is approximately 132.1 Da. The presence of a strong signal at this m/z value confirms the identity of the compound.
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Core Applications in Research and Drug Development
The utility of 3-aminohexanoic acid hydrochloride stems from its identity as a non-natural β-amino acid, opening avenues that are inaccessible with standard alpha-amino acids.
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- 7. (S)-3-Aminohexanoic acid hydrochloride | 64234-61-3 [sigmaaldrich.com]
- 8. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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